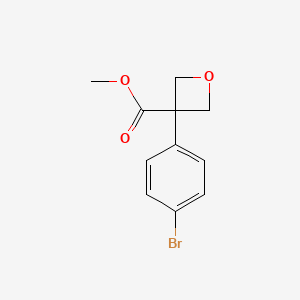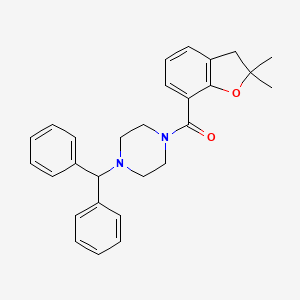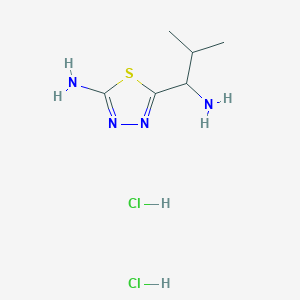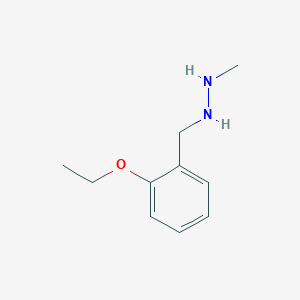
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide, also known as TBPCA, is an organic compound with a wide range of pharmaceutical applications. TBPCA is a heterocyclic compound, which means that it is composed of two or more different types of atoms. TBPCA is composed of a benzyl group, a tert-butyl group, and a pyrazole ring. TBPCA has been studied extensively for its potential to act as a drug delivery system, as it is able to penetrate cell membranes and interact with proteins. TBPCA has also been studied for its ability to act as an inhibitor of various enzymes, and as an antioxidant.
Scientific Research Applications
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been studied extensively for its potential to act as a drug delivery system. This compound is able to penetrate cell membranes and interact with proteins, which makes it an ideal candidate for drug delivery. This compound has also been studied for its ability to act as an inhibitor of various enzymes, and as an antioxidant. This compound has been used in research studies to investigate the effects of drugs on cells and tissue, and to study the pharmacokinetics of drugs. This compound has also been used to study the effects of drugs on the immune system, and to study the effects of drugs on the central nervous system.
Mechanism of Action
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is able to penetrate cell membranes and interact with proteins, which makes it an ideal candidate for drug delivery. This compound has been shown to interact with various proteins, including enzymes, receptors, and transporters. This compound has also been shown to bind to DNA, which allows it to regulate gene expression. This compound has been shown to inhibit the activity of enzymes, which can lead to the inhibition of various metabolic pathways. This compound has also been shown to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to interact with various proteins, including enzymes, receptors, and transporters. This compound has been shown to inhibit the activity of enzymes, which can lead to the inhibition of various metabolic pathways. This compound has also been shown to act as an antioxidant, which can protect cells from oxidative damage. This compound has been shown to have anti-inflammatory effects, and to reduce the risk of cancer. This compound has also been shown to have neuroprotective effects, and to reduce the risk of stroke.
Advantages and Limitations for Lab Experiments
The use of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide in laboratory experiments has several advantages. This compound is able to penetrate cell membranes and interact with proteins, which makes it an ideal candidate for drug delivery. This compound is also able to bind to DNA, which allows it to regulate gene expression. This compound is also able to inhibit the activity of enzymes, which can lead to the inhibition of various metabolic pathways.
The use of this compound in laboratory experiments also has some limitations. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action. Additionally, this compound is a relatively expensive compound, which can limit its use in laboratory experiments.
Future Directions
There are several potential future directions for the study of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide. One potential direction is to further investigate the mechanism of action of this compound. This could include studying how this compound interacts with proteins, how it binds to DNA, and how it inhibits the activity of enzymes. Another potential direction is to further investigate the potential therapeutic applications of this compound. This could include studying the effects of this compound on cancer, inflammation, and neuroprotection. Additionally, further research could be conducted to investigate the potential toxicity of this compound. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical reaction in which an organic halide is reacted with magnesium to form an organomagnesium compound. The Wittig reaction is a chemical reaction in which an alkene is reacted with a phosphonium salt to form an alkene. Both reactions can be used to synthesize this compound, although the Grignard reaction is more commonly used.
properties
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVTQHZYMNXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)


![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)
